molecular formula C6H6ClN B103993 2-Chloro-4-methylpyridine CAS No. 3678-62-4

2-Chloro-4-methylpyridine

Cat. No. B103993
CAS RN: 3678-62-4
M. Wt: 127.57 g/mol
InChI Key: MZVSTDHRRYQFGI-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpyridine is a chemical compound that is part of the pyridine family, which are heterocyclic aromatic organic compounds. While the specific compound 2-Chloro-4-methylpyridine is not directly studied in the provided papers, related compounds with similar structures and substituents have been investigated. These studies provide insights into the molecular and crystal structures, synthesis, and spectroscopic behavior of closely related pyridine derivatives.

Synthesis Analysis

Several papers discuss the synthesis of compounds related to 2-Chloro-4-methylpyridine. For instance, an improved synthesis method for 2-chloro-3-amino-4-methylpyridine, a key intermediate in the synthesis of Nevirapine, was developed, featuring a four-step process with a total yield of 62.1% . Another study reported the synthesis of 2-chloro-3-amino-4-methylpyridine from 2-cyanoacetamide and 4,4-dimethoxyl-2-butanone, achieving a high yield through optimization . These methods could potentially be adapted for the synthesis of 2-Chloro-4-methylpyridine by altering the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structures of various chloro- and methyl-substituted pyridines have been determined using X-ray diffraction and spectroscopic methods . For example, the crystal structure of a solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined, revealing a short N···H···O hydrogen bridge . Additionally, the molecular structures of 2-chloro-4-nitropyridine and its derivatives were optimized using density functional theory (DFT) calculations, providing insights into the electronic properties and reactivity of these molecules .

Chemical Reactions Analysis

The chemical reactivity and interactions of chloro- and methyl-substituted pyridines have been studied through various spectroscopic and theoretical approaches. For instance, the vibrational wavenumbers, atomic charges, and molecular electrostatic potentials of 2-chloro-4-nitropyridine and its derivatives were investigated, which can shed light on the reactivity of similar compounds like 2-Chloro-4-methylpyridine . The synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement also involves a series of reactions including Knoevenagel condensation, cyclization, chlorination, hydrolysis, and the Hofmann reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For example, the IR, NMR, and electronic spectroscopy of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were studied, along with its optical properties through UV–vis absorption and fluorescence spectroscopy . The vibrational, electronic, and NMR analyses of 2-chloro-4-nitropyridine and its methyl-substituted derivatives provide valuable data on their physical properties . These studies contribute to a better understanding of the properties that 2-Chloro-4-methylpyridine may exhibit.

Scientific Research Applications

Molecular Structure Analysis

2-Chloro-4-methylpyridine (2C4MP) has been a subject of interest in studies focusing on its molecular structure and properties. For instance, Velraj, Soundharam, and Sridevi (2015) investigated the molecular structures, vibrational wavenumbers, electronic properties, and NMR chemical shifts of 2C4MP using density functional theory (DFT). They highlighted its stability and charge delocalization, providing insights into its molecular electrostatic potential and reactivity (Velraj, Soundharam, & Sridevi, 2015).

Synthesis and Purification Processes

Studies have also focused on the synthesis and purification of 2C4MP and its derivatives. Su Li (2005) explored methods to separate and purify 2-chloro-5-trichloromethylpyridine, an important intermediate in pharmaceuticals and pesticides, achieving high purity levels (Su Li, 2005). Additionally, Fan (2008) synthesized 2-chloro-3-amino-4-methylpyridine, a related compound, highlighting its potential applications in various chemical processes (L. Fan, 2008).

Spectroscopy and Chemical Analysis

Arjunan et al. (2012) conducted an extensive spectroscopic analysis of 2-chloro-4-methyl-3-nitropyridine, a compound similar to 2C4MP. Their study involved quantum chemical calculations and analyses of thermodynamic properties, contributing to a deeper understanding of the molecular behavior of such compounds (Arjunan, Saravanan, Marchewka, & Mohan, 2012).

Application in Medicinal Chemistry

In medicinal chemistry, derivatives of 2C4MP have been synthesized for potential therapeutic applications. For instance, Pesti et al. (2000) reported the synthesis of 2-fluoro-4-methylpyridine, a functionalized form of 2C4MP, for use in cognition-enhancing drugs (Pesti et al., 2000).

Photophysical and Electronic Properties

Studies have also delved into the photophysical and electronic properties of 2C4MP and its derivatives. For example, Gangadasu et al. (2009) investigated the photochemical E (trans) to Z (cis) isomerization of 2-chloro-5-methylpyridine-3-olefin derivatives, exploring their potential antimicrobial activity (Gangadasu et al., 2009).

Safety And Hazards

2-Chloro-4-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard classifications of Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, with the target organ being the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-chloro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVSTDHRRYQFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190241
Record name 2-Chloro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylpyridine

CAS RN

3678-62-4
Record name 2-Chloro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3678-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylpyridine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003678624
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Record name 2-Chloro-4-methylpyridine
Source EPA DSSTox
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Record name 2-chloro-4-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
G Velraj, S Soundharam, C Sridevi - Spectrochimica Acta Part A: Molecular …, 2015 - Elsevier
This study reports about the optimized molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, NBO, electronic properties, 1 H NMR and 13 C …
Number of citations: 9 www.sciencedirect.com
ZA Fairuz, Z Aiyub, Z Abdullah, SW Ng… - … Section E: Structure …, 2010 - scripts.iucr.org
… 2-Chloro-4-methylpyridine (1.0 ml, 1.14 mmol) was added to 4-chloroaniline (1.4543 g, 1.14 mmol) and heated for 2 h. The mixture was cooled and dissolved water (15 ml), extracted …
Number of citations: 3 scripts.iucr.org
G Jaeschke, S Kolczewski, W Spooren… - Journal of medicinal …, 2015 - ACS Publications
Negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu5) have potential for the treatment of psychiatric diseases including depression, fragile X syndrome (…
Number of citations: 70 pubs.acs.org
H Zhang, B Song, H Zhong, S Yang… - Journal of …, 2005 - Wiley Online Library
… To the resulting pale yellow solution was added 2-chloro-4-methylpyridine-3-carboxamide (85.0 g, 0.5 mol) in 2 h at 0-5 C. The ice bath was then removed and the reaction mixture …
Number of citations: 14 onlinelibrary.wiley.com
RK Singh, K Chandrul, BM Sahoo, R Kant - 2019 - wjpr.s3.ap-south-1.amazonaws.com
… which were synthesized by the reaction of 2-(2chloropyridin-4-yl)-1-(4-fluorophenyl) ethanone [obtained by the reaction of ethyl -4- fluoro benzoate with 2-chloro-4-methylpyridine] with …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
AS Ionkin, Y Wang, WJ Marshall, VA Petrov - Journal of Organometallic …, 2007 - Elsevier
… The intermediate formed by the oxidative addition of 2-chloro-4-methylpyridine to tetrakis(… A second possibility is that 2-chloro-4-methylpyridine reacted with the first intermediate in …
Number of citations: 32 www.sciencedirect.com
RK Singh, A Bhatt, R Kant - Pharm. Lett, 2016 - researchgate.net
… have been synthesized by the reaction of 2-(2-chloropyridin-4-yl)-1-(4-fluorophenyl) ethanone [obtained by the reaction of ethyl -4- fluoro benzoate with 2-chloro-4-methylpyridine] with …
Number of citations: 10 www.researchgate.net
BM Adger, P Ayrey, R Bannister, MA Forth… - Journal of the …, 1988 - pubs.rsc.org
… Treatment of pyridone (6) with neat phosphorus oxychloride at 90 "C for 2 h gave the desired 2-chloro-4-methylpyridine (4) in good yield. In view of the problems encountered with the …
Number of citations: 20 pubs.rsc.org
AS Ionkin, WJ Marshall, Y Wang - Organometallics, 2005 - ACS Publications
… The palladium-catalyzed cross-coupling reaction between 2-chloro-4-methylpyridine (2) and 3,5-bis(trifluoromethyl)phenylboronic acid (3) was used to prepare 2-(3,5-bis(trifluoromethyl)…
Number of citations: 113 pubs.acs.org
J Wang, J Liu, T Lan, L Chen… - Journal of Coordination …, 2019 - Taylor & Francis
… The hyperbranched NNN ligand L2 was synthesized in the same way as L1 using 2-chloro-4-methylpyridine S2 (60.00 mmol, 5.25 mL). The resulting product is a yellow oil L2 (3.50 g, …
Number of citations: 5 www.tandfonline.com

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